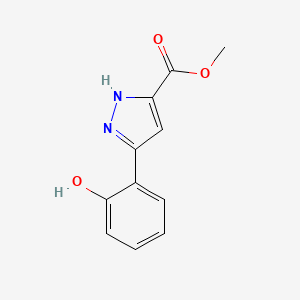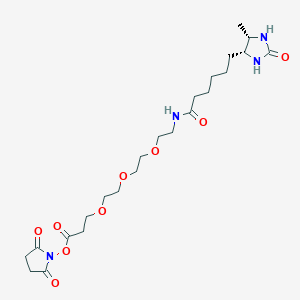
Desthiobiotin-PEG3-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desthiobiotin-PEG3-NHS ester is a compound that combines desthiobiotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin . This compound is widely used in biochemical and molecular biology applications, particularly for labeling and purification of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desthiobiotin-PEG3-NHS ester involves the reaction of desthiobiotin with PEG and NHS ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS ester reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Desthiobiotin-PEG3-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling proteins and other biomolecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, buffers, and organic solvents such as DMSO and DMF . The reactions typically occur at room temperature or slightly elevated temperatures to ensure complete conversion.
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates of desthiobiotin and the target molecule. These conjugates retain the binding properties of desthiobiotin, allowing for efficient purification and labeling .
Aplicaciones Científicas De Investigación
Desthiobiotin-PEG3-NHS ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Desthiobiotin-PEG3-NHS ester involves the formation of stable amide bonds with primary amines on target molecules. The desthiobiotin moiety binds to streptavidin with high specificity, allowing for efficient capture and release of labeled molecules under mild conditions . This property is particularly useful in affinity purification and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG3-NHS ester: Similar to Desthiobiotin-PEG3-NHS ester but with a biotin moiety instead of desthiobiotin.
Sulfo-NHS-Biotin: A water-soluble variant of biotin-NHS ester used for labeling proteins in aqueous solutions.
Uniqueness
This compound is unique due to its sulfur-free desthiobiotin moiety, which allows for easier elution from streptavidin compared to biotin . This property makes it particularly useful for applications requiring gentle elution conditions, such as protein purification and labeling .
Propiedades
Fórmula molecular |
C23H38N4O9 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1 |
Clave InChI |
JWHMGEZINQQWSX-ZWKOTPCHSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


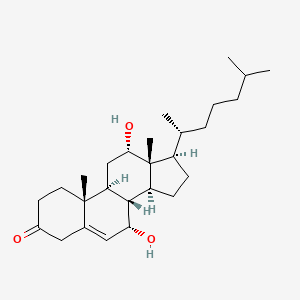


![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
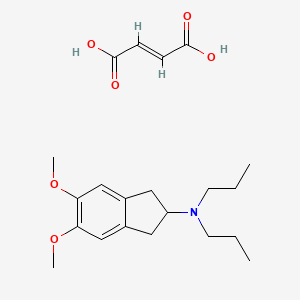
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
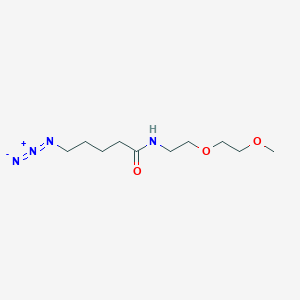
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
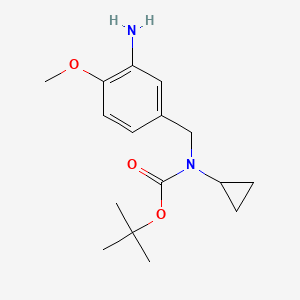
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
